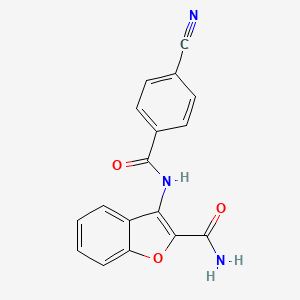
3-(4-Cyanobenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H11N3O3 and its molecular weight is 305.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-Cyanobenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzofuran core, which is known for its biological significance. The synthesis of this compound can be achieved through various methods, including directed C–H arylation and transamidation techniques. These methods allow for the efficient formation of structurally diverse benzofuran derivatives, which are essential for drug discovery .
Biological Activity
This compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit various bacterial strains. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis .
- Neuroprotective Effects : Research indicates that benzofuran derivatives possess neuroprotective properties. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from excitotoxicity .
- Antioxidant Properties : Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), thereby exhibiting antioxidant activity .
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been reported to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .
- DNA Intercalation : The benzofuran moiety may allow for intercalation between DNA bases, potentially disrupting replication and transcription in cancer cells .
Case Studies and Research Findings
Propriétés
IUPAC Name |
3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-9-10-5-7-11(8-6-10)17(22)20-14-12-3-1-2-4-13(12)23-15(14)16(19)21/h1-8H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZAWZXHZIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














